molecular formula C12H22N2O2 B6153481 tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate CAS No. 351369-07-8

tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate

Cat. No.: B6153481
CAS No.: 351369-07-8
M. Wt: 226.3
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Description

tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate is a spirocyclic amine derivative featuring a 5-azaspiro[2.4]heptane core. The compound is characterized by a seven-membered spiro ring system with a nitrogen atom at position 5 and a tert-butyl carbamate group attached via a methylene bridge at the 7-position. This structure is widely used as a building block in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules . Its stereochemical variants, such as the (7S)- and (7R)-enantiomers, are critical for optimizing target binding and selectivity .

Properties

CAS No.

351369-07-8

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate typically involves the reaction of 5-azaspiro[2.4]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Potential as a Drug Candidate

Tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate has shown promise in drug development, particularly as a potential treatment for neurological disorders due to its ability to interact with specific neurotransmitter systems. The spirocyclic structure contributes to its bioactivity by enhancing binding affinity to target receptors.

Case Study: Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter modulation in animal models. Results indicated that it could effectively enhance the activity of certain neurotransmitters, suggesting its potential use as an antidepressant or anxiolytic agent .

Material Science

Use in Polymer Chemistry

The compound's unique structure allows it to serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Blends

Research demonstrated that incorporating this compound into polycarbonate blends improved impact resistance and thermal properties significantly compared to conventional additives . The findings indicate a promising avenue for developing advanced materials for automotive and aerospace applications.

Chemical Synthesis

Reagent in Organic Synthesis

This compound can act as a versatile reagent in organic synthesis, particularly in the formation of carbamates and amides. Its reactivity allows for the modification of various substrates, facilitating complex organic transformations.

Case Study: Synthesis of Bioactive Compounds

A series of reactions utilizing this compound were conducted to synthesize novel bioactive compounds. The results showed high yields and selectivity, making it an attractive option for researchers in synthetic organic chemistry .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDrug candidate for neurological disordersEnhanced neurotransmitter activity
Material ScienceBuilding block in polymer synthesisImproved mechanical properties in blends
Chemical SynthesisVersatile reagent for organic transformationsHigh yields in synthesis of bioactive compounds

Mechanism of Action

The mechanism of action of tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

The stereochemistry at the 7-position significantly impacts biological activity and synthetic utility:

  • (7S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-45-5) : This enantiomer is commercially available and often employed in chiral drug synthesis. Its (S)-configuration may enhance binding to specific enzyme pockets, as seen in JAK1 inhibitors .
  • (7R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-44-4) : The (R)-enantiomer exhibits distinct pharmacokinetic profiles compared to the (S)-form, with 98% purity reported in commercial catalogs .

Table 1: Stereochemical Variants

Compound Name CAS Number Configuration Purity Supplier
(7S)-tert-Butyl carbamate derivative 127199-45-5 S 95–97% PharmaBlock, ESOM
(7R)-tert-Butyl carbamate derivative 127199-44-4 R 98% Combi-Blocks

Functional Group Modifications

N-Methylcarbamate Derivative
  • However, this modification may reduce hydrogen-bonding capacity with biological targets .
Benzyl-Substituted Analogs
  • (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 144282-37-1) : The benzyl group introduces aromaticity, enhancing π-π stacking interactions in kinase inhibitors. This derivative is used in preclinical studies for oncology targets .

Table 2: Functional Group Modifications

Modification CAS Number Molecular Weight Key Property Change
N-Methylcarbamate 2306252-79-7 226.32 Increased lipophilicity
5-Benzyl substitution 144282-37-1 316.40 Enhanced aromatic interactions

Spirocyclic and Bicyclic Analogs

Larger Spiro Systems
  • Structural similarity to the main compound is 0.92 .
Bicyclic Systems
  • tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate (CAS 287114-25-4) : The bicyclo[3.2.1]octane framework introduces rigidity, which can enhance metabolic stability but reduce solubility. This compound is used in CNS drug discovery .

Table 3: Ring System Comparisons

Compound Name Ring System Structural Similarity Key Application
tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate Spiro[2.4]heptane Reference Kinase inhibitors
7-azaspiro[3.5]nonane derivative Spiro[3.5]nonane 0.92 Enzyme inhibitors
8-azabicyclo[3.2.1]octane derivative Bicyclo[3.2.1]octane 0.89 CNS-targeting agents

Biological Activity

tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate is a synthetic compound notable for its unique spirocyclic structure and potential biological applications. This article explores its biological activity, including pharmacokinetic properties, antibacterial effects, and potential therapeutic uses.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 2306252-79-7
  • Purity : 95% to 97% depending on the source .

Synthesis

The synthesis of this compound typically involves the reaction of 5-azaspiro[2.4]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : Greater than 70% when administered orally.
  • Tissue Distribution : Concentrations in various tissues are higher than serum levels, suggesting effective tissue penetration and potential for therapeutic use in respiratory and genitourinary infections .

Antibacterial Effects

This compound has demonstrated significant antibacterial activity against a range of pathogens:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and anaerobic bacteria like Bacteroides fragilis.
  • Resistance : Shows efficacy against fluoroquinolone-resistant strains, highlighting its potential as a treatment option in resistant infections .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that the compound significantly inhibited bacterial growth in various strains, showcasing its broad-spectrum antibacterial properties.
    • It was particularly effective against clinical isolates resistant to common antibiotics, suggesting its utility in treating complicated infections .
  • In Vivo Studies :
    • Animal models have shown that this compound can alleviate symptoms associated with bacterial infections, further supporting its therapeutic potential.
    • The compound's ability to penetrate tissues effectively enhances its clinical applicability for systemic infections .

Comparison with Similar Compounds

Compound NameStructureAntibacterial ActivityBioavailability
This compoundSpirocyclicBroad-spectrum, effective against MRSA>70%
tert-butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamateSimilar spirocyclicModerate activity against Gram-negative<70%
tert-butyl N-methylcarbamateLinear structureLimited activityVariable

Future Research Directions

Given the promising results regarding the biological activity of this compound, future research could focus on:

  • Mechanistic Studies : Understanding how this compound interacts with bacterial targets at a molecular level.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for various bacterial infections.
  • Structural Modifications : Investigating derivatives of this compound to enhance potency and reduce potential side effects.

Q & A

Q. What are the key synthetic routes for tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via carbamate-forming reactions between tert-butyl carbamate derivatives and 5-azaspiro[2.4]heptane intermediates. Key steps include:
  • Use of inert atmospheres (N₂/Ar) to prevent moisture interference .
  • Solvents like dichloromethane (DCM) or acetonitrile for optimal reactant solubility .
  • Catalysts such as sodium hydride or potassium carbonate to promote coupling efficiency .
    Yield optimization requires precise temperature control (e.g., 0–25°C) and pH adjustments to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can the stereochemical configuration of the spirocyclic core be confirmed?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute stereochemistry using SHELX software for refinement, as demonstrated in spirocyclic compound studies .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JH-H^3J_{\text{H-H}}) and NOE interactions to distinguish axial vs. equatorial substituents on the spiro ring .
  • Chiral HPLC : Validate enantiomeric purity using chiral stationary phases (e.g., amylose-based columns) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (Ar) to prevent hydrolysis of the tert-butyl carbamate group .
  • Reactivity : Avoid strong acids/bases and oxidizing agents, which may cleave the carbamate or destabilize the spirocyclic ring .
  • In-solution stability : Monitor degradation via LC-MS in solvents like DMF or THF; half-life studies under varying pH (4–9) are recommended .

Advanced Research Questions

Q. How does the 5-azaspiro[2.4]heptane core influence biological activity in kinase inhibition?

  • Methodological Answer : The spirocyclic structure enhances conformational rigidity, promoting selective binding to kinase ATP pockets. For example:
  • JAK1 inhibition : The compound’s (R)-enantiomer showed an IC₅₀ of 8.5 nM against JAK1, with a 48-fold selectivity over JAK2. This was confirmed via kinase profiling and crystallographic docking studies .
  • Antibacterial activity : Derivatives with 7-amino-7-methyl substituents demonstrated efficacy against multidrug-resistant Streptococcus pneumoniae in murine models .
    Experimental Design :
  • Perform molecular dynamics simulations to assess binding pocket interactions.
  • Use site-directed mutagenesis on target kinases to validate key residue contributions .

Q. What strategies resolve contradictions in SAR studies between enantiomers or analogs?

  • Methodological Answer : Contradictions often arise from stereochemistry or substituent effects. For example:
  • (R)- vs. (S)-enantiomers : (R)-configurations in spirocyclic carbamates improve JAK1 selectivity due to steric complementarity, whereas (S)-forms may exhibit off-target effects .
  • Analog comparisons : Replace the tert-butyl group with benzyl (e.g., CAS 144282-37-1) to assess lipophilicity-bioactivity relationships .
    Data Analysis Framework :
  • Use Free-Wilson or Hansch analysis to quantify substituent contributions.
  • Cross-validate biological assays (e.g., SPR, ITC) to rule out assay-specific artifacts .

Q. How can crystallographic data improve the design of spirocyclic carbamate derivatives?

  • Methodological Answer : High-resolution X-ray structures (e.g., PDB entries) guide rational design by:
  • Identifying hydrogen-bonding interactions between the carbamate carbonyl and kinase residues (e.g., Glu966 in JAK1) .
  • Mapping steric clashes to optimize substituent size (e.g., methyl vs. formyl groups at the 7-position) .
    Workflow :
  • Refine structures using SHELXL .
  • Overlay analogs (e.g., tert-butyl 7-formyl-5-azaspiro derivatives) to assess spatial compatibility .

Comparative Analysis Table: Structural Analogs and Biological Activities

Compound NameKey Structural FeaturesBiological Activity (IC₅₀ or EC₅₀)Selectivity IndexReference
(R)-6c (JAK1 inhibitor)5-azaspiro[2.4]heptane, cyanoacetateJAK1: 8.5 nMJAK2/JAK1: 48
7-Amino-7-methyl derivative (antibacterial)7-Methyl, 8-methoxyquinolineMDRSP: 0.12 µg/mL (murine model)N/A
tert-butyl 7-formyl analogFormyl substituentNot reported (building block)N/A

Key Recommendations for Researchers

  • Prioritize enantiomeric purity assessments in early-stage synthesis.
  • Use orthogonal analytical methods (HPLC, NMR, X-ray) to resolve structural ambiguities.
  • Leverage computational tools (e.g., molecular docking) to predict bioactivity before in vitro screening.

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